molecular formula C12H12N2O B8656678 4-[(2-methyl-4-pyridinyl)oxy]aniline

4-[(2-methyl-4-pyridinyl)oxy]aniline

Cat. No.: B8656678
M. Wt: 200.24 g/mol
InChI Key: FUTUMJDCMILZFM-UHFFFAOYSA-N
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Description

4-[(2-methyl-4-pyridinyl)oxy]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a pyridinyloxy group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methyl-4-pyridinyl)oxy]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methyl-4-pyridinyloxy halide with aniline under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2-methyl-4-pyridinyl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-[(2-methyl-4-pyridinyl)oxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-methyl-4-pyridinyl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-nitroaniline
  • 4-Methyl-2-aminopyridine
  • 4-Methyl-2-hydroxyaniline

Uniqueness

4-[(2-methyl-4-pyridinyl)oxy]aniline is unique due to the presence of both aniline and pyridinyloxy groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-(2-methylpyridin-4-yl)oxyaniline

InChI

InChI=1S/C12H12N2O/c1-9-8-12(6-7-14-9)15-11-4-2-10(13)3-5-11/h2-8H,13H2,1H3

InChI Key

FUTUMJDCMILZFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

{4-[(2-Methylpyridin-4-yl)oxy)phenyl}amine (2B) was prepared by a method analogous to that described for 4-(3-aminophenoxy)pyridine-2-carboxamide (2C), starting from 4-aminophenol and 4-chloro-2-methylpyridine, MS ES: 201 (M+H)+, calcd 201, RT=1.01 min.
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Synthesis routes and methods II

Procedure details

4-aminophenol (44.9 g, 410 mmol) was added to the 1 L 3-neck flask and dissolved with N,N-dimethylacetamide (600 mL). The stirred mixture was then cooled to 9° C. and potassium t-butoxide (46.18 g, 410 mmol) was added portionwise; the solution turned green and solidified before potassium t-butoxide addition was completed. Stirring was reestablished and a solution containing the 4-chloro-2-picoline (50 g, 390 mmol) in N,N-dimethylacetamide (400 mL) was slowly added and the mixture was heated at 90° C. for 17 h. The mixture was then allowed to cool to 45° C., filtered and concentrated to near dryness in vacuo to leave brown residue. The residue was slowly added to vigorously stirred water (1 L) and the suspension was stirred for 1 hr. The solids were then collected by suction filtration and washed with small amount of isopropanol, ether and dried to afford {4-[(2-Methylpyridin-4-yl) oxy] phenyl} amine (49.9 g, 64%) as light tan solid. 1H NMR (DMSO-d6) δ 8.21 (d, 1H), 6.78 (d, 2H), 6.57-6.63 (m, 4H), 5.10 (s, 2H), 2.35 (s, 3H); MS ES 201 (M+H)+, calcd 201, RT=1.04 min.
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44.9 g
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46.18 g
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50 g
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400 mL
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1 L
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600 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-aminophenol (3.6 g, 32.8 mmol) and 4-chloropicoline (5.0 g, 39.3 mmol) in anh DMPU (50 mL) was added potassium tert-butoxide (7.4 g, 65.6 mmol) in one portion. The reaction mixture was heated at 100° C. with stirring for 18 h, then was allowed to cool to room temp. The resulting mixture was poured into water (200 mL) and extracted with EtOAc (3×150 mL). The combined extracts were sequentially washed with water (3×100 mL) and a saturated NaCl solution (2×100 mL), dried (Na2SO4), and concentrated in vacuo. The resulting oil was purified by flash chromatography (50% EtOAc/50% hexane) to afford the desired product as a yellow oil (0.7 g, 9%): CI-MS m/z 201 ((M+H)+). A14c. General Method for Substituted Aniline Synthesis via Nucleophilic Aromatic Substitution using a Halopyridine
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3.6 g
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5 g
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7.4 g
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50 mL
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200 mL
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Yield
9%

Synthesis routes and methods IV

Procedure details

4-(4-Butoxyphenyl)thioaniline: 4-(4-Butoxyphenyl)thio-1-nitrobenzene was reduced to the aniline in a manner analagous to that used in the preparation of 3-(trifluoromethyl)-4-(4-pyridinylthio)aniline (Method B3b, Step 2): TLC (33% EtOAc/77% hexane) Rf 0.38. A16. General Method for Synthesis of Substituted Anilines by the Acylation of Diaminoarenes
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